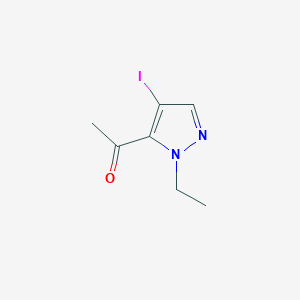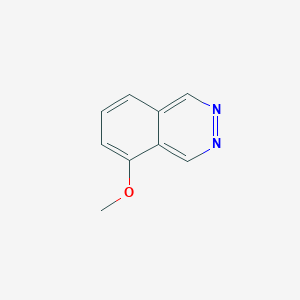
1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Éthyl-4-iodo-1H-pyrazol-5-yl)éthanone est un composé organique de formule moléculaire C7H9IN2O. Il s'agit d'un dérivé du pyrazole, un composé hétérocyclique à cinq chaînons contenant deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(1-Éthyl-4-iodo-1H-pyrazol-5-yl)éthanone peut s'effectuer en plusieurs étapes. Une méthode courante consiste à faire réagir la 1-éthyl-1H-pyrazole-4-amine avec un réactif cétonique approprié pour former du 1-(1-éthyl-1H-pyrazol-4-yl)éthanol. Cet intermédiaire est ensuite oxydé pour donner du 1-(1-éthyl-1H-pyrazol-4-yl)éthanone . La dernière étape consiste à iodoter le dérivé éthanone pour obtenir du 1-(1-éthyl-4-iodo-1H-pyrazol-5-yl)éthanone.
Méthodes de production industrielle
La production industrielle de 1-(1-Éthyl-4-iodo-1H-pyrazol-5-yl)éthanone implique généralement une synthèse à grande échelle utilisant des voies réactionnelles similaires à celles décrites ci-dessus. Le procédé est optimisé pour des rendements et une pureté plus élevés, faisant souvent appel à des techniques avancées comme les réacteurs à écoulement continu et les systèmes de synthèse automatisés.
Analyse Des Réactions Chimiques
Types de réactions
1-(1-Éthyl-4-iodo-1H-pyrazol-5-yl)éthanone subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Oxydation et réduction : Le groupe éthanone peut être oxydé pour former des acides carboxyliques ou réduit pour former des alcools.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme l'azoture de sodium ou le cyanure de potassium peuvent être utilisés dans des conditions douces.
Oxydation : Des oxydants comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés
Substitution : Formation de dérivés avec différents groupes fonctionnels remplaçant l'atome d'iode.
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'alcools.
Applications De Recherche Scientifique
1-(1-Éthyl-4-iodo-1H-pyrazol-5-yl)éthanone présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule bioactive présentant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de colorants, de produits agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 1-(1-éthyl-4-iodo-1H-pyrazol-5-yl)éthanone n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires et des voies spécifiques, conduisant aux effets biologiques observés. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, modulant ainsi les processus cellulaires et présentant une activité antimicrobienne ou anticancéreuse .
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes and exhibiting antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Iodo-1H-pyrazol-1-yl)éthanone : Structure similaire mais sans le groupe éthyle.
1-(1-Éthyl-3-méthyl-1H-pyrazol-4-yl)éthanone : Structure similaire mais avec un groupe méthyle à la place de l'iode.
Unicité
1-(1-Éthyl-4-iodo-1H-pyrazol-5-yl)éthanone est unique en raison de la présence à la fois d'un groupe éthyle et d'un atome d'iode sur le cycle pyrazole. Cette combinaison confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécifiques en synthèse et en recherche .
Propriétés
Formule moléculaire |
C7H9IN2O |
|---|---|
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
1-(2-ethyl-4-iodopyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9IN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3 |
Clé InChI |
MQXLZAZJEHBBMY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)I)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)




![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)




![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)


